Reductive Elimination Rate of Pd(II) Amido Complex
The reductive elimination rate of the palladium(II) amido complex derived from the target compound (A3, based on hybrid ligand L3) was directly compared to that of the RuPhos-derived amido complex (A1a, based on ligand L1). Both complexes were monitored by ³¹P NMR at 50 °C in benzene-d₆ [1]. The average rate of reductive elimination for A3 was half that of A1a. In contrast, SPhos (L2/A2) and RuPhos (L1/A1a) gave similar rates of reductive elimination under identical conditions [1]. This establishes that the 3-methoxy substituent unique to the target compound retards the rate of reductive elimination by a factor of approximately 2 relative to RuPhos.
| Evidence Dimension | Rate of reductive elimination of Pd(II) diarylamido complex (relative to RuPhos reference) |
|---|---|
| Target Compound Data | A3 (L3-based amido complex): relative rate = ~0.5 vs. A1a (i.e., half the rate of RuPhos analog) |
| Comparator Or Baseline | A1a (RuPhos/L1-based amido complex): relative rate = 1.0 (reference); measured half-life = 42 min at 50 °C, 140 min at 40 °C in benzene-d₆ |
| Quantified Difference | ~2-fold slower reductive elimination for the hybrid ligand vs. RuPhos (rate ratio A3/A1a ≈ 0.5) |
| Conditions | Stoichiometric ³¹P NMR monitoring at 50 °C in benzene-d₆; Pd(II) diarylamido complexes derived from 3-bromoanisole and diphenylamine; 31P NMR resonances at 45.4 ppm (A3-C) and 44.3 ppm (A3-O) vs. 85 wt% H₃PO₄ |
Why This Matters
A 2-fold difference in reductive elimination rate directly impacts catalyst resting-state stability and can determine whether reductive elimination or oxidative addition becomes rate-limiting, making this ligand preferable for substrate combinations where slower C–N bond formation is kinetically beneficial.
- [1] Arrechea, P. L.; Buchwald, S. L. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. J. Am. Chem. Soc. 2016, 138 (38), 12486–12493. DOI: 10.1021/jacs.6b05990. View Source
